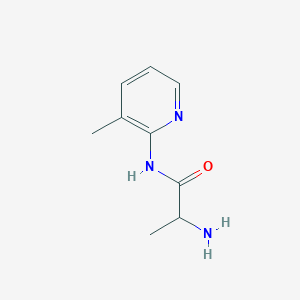

2-amino-N-(3-methylpyridin-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-N-(3-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O It is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylpyridin-2-yl)propanamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-N-(3-methylpyridin-2-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-N-(pyridin-2-yl)propanamide

- 3-amino-N-(3-methylpyridin-2-yl)propanamide

- 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-amino-N-(3-methylpyridin-2-yl)propanamide is unique due to the presence of the 3-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications .

Biological Activity

2-amino-N-(3-methylpyridin-2-yl)propanamide is an organic compound that has attracted significant attention in pharmacology due to its potential therapeutic applications, particularly in pain management and inflammation. This compound exhibits notable biological activity primarily through its role as a dual fatty acid amide hydrolase (FAAH) inhibitor.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a propanamide moiety, and a 3-methylpyridine ring. Its structural features contribute to its biological activity, allowing it to interact with various biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₈H₁₃N₃O |

| Molecular Weight | 151.21 g/mol |

| Functional Groups | Amino group, amide group, pyridine ring |

Research indicates that this compound functions as a dual inhibitor of FAAH and cyclooxygenase (COX) enzymes. By inhibiting FAAH, the compound increases levels of endocannabinoids such as anandamide, which are involved in pain modulation and anti-inflammatory responses. This mechanism has implications for treating chronic pain, inflammation, and possibly neurodegenerative diseases .

Inhibition of FAAH

In preclinical studies, this compound has demonstrated significant efficacy in reducing pain responses and inflammation. It inhibits FAAH with a potency that is approximately 2–3 orders of magnitude greater than that of ibuprofen, making it a promising candidate for further development .

Interaction with Pain Pathways

The compound's ability to modulate endocannabinoid levels suggests that it may influence pain perception and inflammatory responses. Studies have shown that compounds similar to this compound can effectively reduce visceral pain without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Efficacy in Visceral Pain Models : In animal models of visceral pain, derivatives of this compound have been shown to be more potent than traditional NSAIDs like ibuprofen while exhibiting lower ulcerogenic potential. This highlights the potential for safer alternatives in pain management .

- Dual Action in Inflammation : A study reported that compounds similar to this compound not only inhibited FAAH but also selectively inhibited COX-2 activity at lower concentrations than required for COX-1 inhibition, suggesting a favorable therapeutic profile for inflammatory conditions .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-amino-N-(3-methylpyridin-2-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-4-3-5-11-8(6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13) |

InChI Key |

ROCCVOGJWLBQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.